2-Butoxyethyl isobutyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94108-58-4 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-butoxyethyl 2-methylpropanoate |
InChI |
InChI=1S/C10H20O3/c1-4-5-6-12-7-8-13-10(11)9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
MTMWBRRXQJCYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butoxyethyl Isobutyrate
Esterification Pathways and Reaction Optimization
The formation of 2-butoxyethyl isobutyrate hinges on the successful implementation of esterification reactions. The optimization of these reactions is crucial for achieving high yields and purity, involving careful consideration of reaction conditions such as temperature, reactant molar ratios, and the effective removal of byproducts to shift the reaction equilibrium towards the desired product.
Direct Esterification Processes
Direct esterification, also known as Fischer esterification, is a well-established and widely used method for synthesizing esters. masterorganicchemistry.com This process involves the reaction of a carboxylic acid (isobutyric acid) with an alcohol (2-butoxyethanol) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is reversible, and to drive it towards the formation of this compound, the removal of water, a byproduct, is essential. masterorganicchemistry.com This is often accomplished by azeotropic distillation using a suitable solvent like cyclohexane (B81311) or toluene (B28343). masterorganicchemistry.comatlantis-press.com
The general reaction can be represented as: (CH₃)₂CHCOOH + HOCH₂CH₂O(CH₂)₃CH₃ ⇌ (CH₃)₂CHCOOCH₂CH₂O(CH₂)₃CH₃ + H₂O
Key parameters influencing the direct esterification process include the reaction temperature, which is typically elevated, the molar ratio of the alcohol to the carboxylic acid, and the concentration of the catalyst. Using an excess of one reactant, usually the alcohol, can also help to shift the equilibrium towards the product side. masterorganicchemistry.com
Transesterification Routes
Transesterification is another significant pathway for the synthesis of this compound. This process involves the reaction of an existing ester, such as methyl isobutyrate or ethyl isobutyrate, with 2-butoxyethanol (B58217) in the presence of a catalyst. masterorganicchemistry.com In this exchange reaction, the alkoxy group of the starting ester is replaced by the 2-butoxyethoxy group. The general scheme for transesterification is the conversion of one ester to another by exchanging the -OR group. masterorganicchemistry.com
The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com When using a basic catalyst, such as sodium ethoxide, the reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com To favor the formation of the desired product, the alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed from the reaction mixture, often by distillation. nih.gov The choice of the starting ester and the reaction conditions are critical for optimizing the yield of this compound. For instance, using a more volatile starting ester facilitates the removal of the corresponding alcohol byproduct.
Catalytic Systems in this compound Synthesis
Homogeneous catalysts are soluble in the reaction medium. For the direct esterification of 2-butoxyethanol with isobutyric acid, strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used. masterorganicchemistry.com Organic acids such as p-toluenesulfonic acid (PTSA) are also effective and frequently employed. ajgreenchem.comresearchgate.net For instance, the synthesis of polyol esters using p-toluenesulfonic acid has been reported to be effective at elevated temperatures, with the continuous removal of water. ajgreenchem.com While efficient, homogeneous catalysts can present challenges in terms of separation from the product mixture, often requiring neutralization and washing steps, which can lead to the generation of wastewater. academie-sciences.fr
In transesterification, basic homogeneous catalysts like sodium ethoxide are effective. conicet.gov.arresearchgate.net The use of sodium methoxide (B1231860) in the transesterification of sunflower oil with ethanol (B145695) has been optimized, demonstrating the effectiveness of alkoxide catalysts. nih.gov
| Catalyst Type | Reactants | Typical Conditions | Reference |
| Sulfuric Acid | Benzoic Acid and n-octyl alcohol | Isothermal, semi-batch reactor | researchgate.net |
| p-Toluenesulfonic Acid | Ethylene glycol butyl ether and acetic acid | 80-95 °C, 60 min, cyclohexane as dehydrant | atlantis-press.com |
| Sodium Ethoxide | Sunflower oil and ethanol | 55 °C, 120 min | conicet.gov.ar |
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages, including ease of separation from the product by simple filtration, potential for regeneration and reuse, and often milder reaction conditions, contributing to more environmentally friendly processes. academie-sciences.fr
For the synthesis of esters like this compound, solid acid catalysts are particularly relevant. Zeolites, with their well-defined pore structures and tunable acidity, are effective catalysts for various organic transformations, including those involving isobutene. academie-sciences.fracademie-sciences.fr Their shape-selective properties can enhance the selectivity towards the desired product. academie-sciences.fr Another important class of heterogeneous catalysts is ion-exchange resins, such as those based on sulfonated polystyrene. These resins can effectively catalyze esterification reactions.
| Catalyst Type | Reactant 1 | Reactant 2 | Key Findings | Reference |
| Zeolite (FER) | 1-Butene | - | Used for skeletal isomerization, relevant to isobutene derivatives. | osti.gov |
| Zeolite (ZSM-5, Beta, Y) | Isobutene | Formaldehyde | Effective for Prins condensation, a reaction involving isobutene. | academie-sciences.fr |
| p-Toluenesulfonic acid on UiO-66(Zr) | Oleic Acid | Methanol | Achieved 91.3% conversion at 70°C in 2h. | rsc.org |
Biocatalysis, particularly the use of enzymes like lipases, represents a green and highly selective approach to ester synthesis. Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high regio- and enantioselectivity, which is particularly advantageous when dealing with complex molecules. researchgate.net Immobilized lipases are frequently used to enhance stability and facilitate reuse. researchgate.net
The lipase (B570770) B from Candida antarctica (CALB), often immobilized, is a highly versatile and efficient biocatalyst for the synthesis of various esters, including butyrates. nih.govresearchgate.net For example, the synthesis of butyl isobutyrate via esterification of isobutyric acid and n-butanol has been successfully achieved using an immobilized lipase, with Novozym SP 435 (a commercial form of CALB) being identified as a highly efficient catalyst. researchgate.netias.ac.in Similarly, the lipase-catalyzed synthesis of ethyl butyrate (B1204436) has demonstrated high conversion rates. nih.gov The enzymatic synthesis of butyl butyrate through alcoholysis has also been explored, highlighting the potential for integrated reaction and separation systems. nih.gov
| Enzyme | Reactant 1 | Reactant 2 | Key Findings | Reference |
| Candida antarctica Lipase A and B (immobilized) | Butyric Acid | Ethyl Alcohol | Achieved 100% conversion for ethyl butyrate synthesis. | nih.gov |
| Novozym SP 435 (Candida antarctica Lipase B) | Isobutyric Acid | n-Butanol | 56% conversion for butyl isobutyrate at 30°C in 6h. | researchgate.netias.ac.in |
| Immobilized Lipase | Butanol | Ethyl Butanoate | Effective for butyl butyrate synthesis via alcoholysis. | nih.gov |
Novel Synthetic Strategies and Green Chemistry Considerations
The chemical industry's shift towards green chemistry has spurred the development of new synthetic routes for esters like this compound. These methods aim to reduce waste, minimize energy consumption, and utilize safer reagents.
Solvent-Free Synthesis
Solvent-free synthesis is a cornerstone of green chemistry, eliminating the environmental and economic costs associated with solvent use and disposal. For the production of this compound, enzymatic catalysis, particularly with lipases, presents a highly effective solvent-free approach.
Lipases, such as those from Candida antarctica (specifically lipase B, often immobilized as Lipozyme® 435) and Rhizomucor miehei, are powerful biocatalysts for esterification and transesterification reactions. nih.govnih.gov In a solvent-free system, 2-butoxyethanol can be directly reacted with isobutyric acid or its esters (via transesterification) to yield this compound.
The key advantages of lipase-catalyzed, solvent-free synthesis include:
High Selectivity: Lipases often exhibit high regio- and enantioselectivity, leading to purer products with fewer byproducts. units.it
Mild Reaction Conditions: These reactions typically proceed at lower temperatures (e.g., 40-70°C) and atmospheric pressure, reducing energy consumption and the risk of side reactions. nih.govgoogle.com
Enzyme Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, enhancing the economic viability of the process. nih.gov
Reduced Waste: The elimination of solvents significantly reduces the generation of volatile organic compound (VOC) waste.
A kinetic study on the lipase-catalyzed synthesis of a similar ester, isoamyl butyrate, followed a Ping-Pong Bi-Bi mechanism with competitive inhibition by the acid substrate. nih.gov This suggests that for the synthesis of this compound, controlling the concentration of isobutyric acid could be crucial for optimizing reaction rates and preventing enzyme inactivation. nih.gov
| Catalyst | Reactants | Reaction Type | Conditions | Key Findings |
| Immobilized Candida antarctica lipase B (Lipozyme® 435) | Propyl gallate and tripalmitin | Transesterification | 70°C, solvent-free | Achieved a 33.0 ± 2.0% yield of the target structured lipid. nih.gov |
| Aspergillus fumigatus lipase | Vinyl butyrate and methanol | Transesterification | 40°C, n-hexane | Optimal molar ratio of 2:2, yielding 86% methyl butyrate. nih.gov |
| Rhizomucor miehei lipase (Lipozyme RM IM) | Cottonseed oil and capric acid | Acidolysis | 45°C, fluidized bed reactor | Demonstrated good operational stability and reuse capacity of the enzyme. nih.gov |
Supercritical Fluid-Mediated Synthesis
Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), are gaining traction as green reaction media for chemical synthesis. bris.ac.uk A substance becomes supercritical when its temperature and pressure exceed its critical point, endowing it with unique properties of both a liquid and a gas. rug.nl For the synthesis of this compound, scCO₂ offers several advantages:
Enhanced Mass Transfer: The low viscosity and high diffusivity of scCO₂ can improve the transport of reactants to the catalyst surface, potentially increasing reaction rates.
Integrated Separation: The solubility of substances in scCO₂ is highly dependent on pressure and temperature. This allows for the integration of reaction and separation steps, as the product can be selectively precipitated by tuning these parameters.
Non-toxic and Abundant: Carbon dioxide is non-toxic, non-flammable, and readily available.
Research on the synthesis of other compounds in scCO₂ has shown its potential. For instance, the synthesis of metal-organic frameworks (MOFs) in scCO₂ has been shown to influence crystallinity, crystal size, and morphology. mdpi.comresearchgate.net In the context of ester synthesis, scCO₂ can act as a solvent for the reactants, and upon completion of the reaction, the CO₂ can be easily removed by depressurization, leaving a solvent-free product. Studies have also explored the use of scCO₂ for the synthesis of polymer particles, demonstrating its utility as an environmentally benign reaction medium. rsc.org
Atom Economy and Process Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.
For the synthesis of this compound via direct esterification of 2-butoxyethanol with isobutyric acid, the reaction is:
C₄H₉OCH₂CH₂OH + (CH₃)₂CHCOOH → C₄H₉OCH₂CH₂OOCCH(CH₃)₂ + H₂O
A patented process for preparing isobutyrate esters highlights a method that reacts an alcohol with 2,2,4,4-tetramethyl-1,3-cyclobutanedione in the presence of an alkaline catalyst. This process is claimed to produce two moles of the isobutyrate ester for each mole of the cyclobutanedione, which could significantly improve process efficiency. google.com
Transesterification reactions, where an ester is reacted with an alcohol to produce a different ester, can also be highly atom-economical if the displaced alcohol is of low molecular weight and can be easily removed or recycled. For instance, the transesterification of methyl isobutyrate with 2-butoxyethanol would produce methanol as the only byproduct. The efficiency of this process is influenced by factors such as reaction temperature, methanol-to-oil ratio, reaction time, and the amount of catalyst used. nih.gov
Purification and Isolation Techniques
The purity of this compound is critical for its end-use applications. Therefore, effective purification and isolation techniques are essential.
Distillation and Fractional Separation
Distillation is a common method for purifying esters, especially on an industrial scale. The separation is based on the difference in the boiling points of the components in the reaction mixture. For this compound, which has a relatively high boiling point, vacuum distillation is often employed to lower the required temperature and prevent thermal degradation of the product.
Fractional distillation, a more precise form of distillation, uses a fractionating column to separate components with close boiling points. This technique would be crucial for separating this compound from unreacted starting materials like 2-butoxyethanol and isobutyric acid, as well as any side products.
Chromatographic Purification Methods
For achieving very high purity, especially on a laboratory or smaller industrial scale, chromatographic methods are indispensable.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of esters. Preparative HPLC can be used to isolate the target compound from impurities with high resolution. rssl.comevotec.comwaters.comthermofisher.com While specific methods for this compound are not widely published, a method for a similar compound, 2-ethoxyethyl isobutyrate, uses a reverse-phase Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com This method is scalable and can be adapted for the preparative separation of this compound.
Supercritical Fluid Chromatography (SFC) is another green purification technique that utilizes supercritical fluids, typically CO₂, as the mobile phase. SFC is particularly advantageous for separating non-polar to moderately polar compounds and can be used on a preparative scale. evotec.com It offers faster separations and a significant reduction in the use of organic solvents compared to traditional HPLC.
Crystallization and Other Solid-Liquid Separation Processes
The purification of this compound, a glycol ether ester, primarily relies on liquid-liquid separation and distillation techniques rather than crystallization, due to its liquid state at ambient temperatures. While crystallization is a powerful purification method for solid compounds, its application to low-melting point liquid esters like this compound is generally not feasible or practical in a standard industrial setting. Instead, a series of washing, phase separation, and distillation steps are employed to isolate the final product from unreacted starting materials, catalysts, and by-products.
Following the esterification reaction, the crude product mixture typically contains the desired ester, water, unreacted 2-butoxyethanol, unreacted isobutyric acid, and the acid catalyst. The initial purification steps focus on removing the acidic components and water. This is a crucial liquid-liquid separation process. The mixture is often first neutralized and washed with an aqueous basic solution, such as sodium carbonate or sodium bicarbonate. scienceready.com.au This converts the unreacted isobutyric acid and any residual acid catalyst into their corresponding salts, which are soluble in the aqueous phase. scienceready.com.aufrontiersin.org
This washing step is performed in a separating funnel in a laboratory setting or a larger-scale extractor in an industrial process. frontiersin.org The formation of two immiscible layers, an organic layer containing the ester and a lower density aqueous layer, allows for their separation. scienceready.com.au The process may be repeated to ensure complete removal of acidic impurities. frontiersin.org Following the base wash, the organic layer is typically washed with water or a saturated brine solution to remove any remaining water-soluble impurities and the neutralizing agent.
After the liquid-liquid extraction and washing stages, the organic phase, which is now primarily the this compound ester but may still contain some dissolved water and unreacted alcohol, must be dried. This is a solid-liquid separation step where an anhydrous salt, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, is added to the ester. csub.edu The salt acts as a drying agent by absorbing the residual water. The solid drying agent is then removed by filtration, leaving the crude, dry ester.
The final and most critical purification step for liquid esters like this compound is distillation. scienceready.com.au Fractional distillation is particularly effective for separating the final product from any remaining unreacted 2-butoxyethanol and other volatile impurities that were not removed during the washing steps. csub.edu In some patented processes for similar isobutyrate esters, vacuum distillation is employed to purify the final product after washing and removal of any solvents used during the synthesis. google.com
For instance, in the synthesis of a related compound, phenylethyl isobutyrate, the purification process involves neutralizing the reaction mixture, washing with water, removing the solvent by distillation under reduced pressure, and finally, vacuum distilling the residual liquid to obtain the high-purity ester. google.com
A summary of a typical purification process for an isobutyrate ester, highlighting the separation techniques, is presented in the table below.
| Purification Step | Technique | Purpose | Impurities Removed |
| Neutralization & Washing | Liquid-Liquid Extraction | To remove acidic components. | Unreacted isobutyric acid, acid catalyst. |
| Water/Brine Wash | Liquid-Liquid Extraction | To remove water-soluble impurities. | Residual neutralizing agent, salts. |
| Drying | Solid-Liquid Separation (Filtration) | To remove dissolved water. | Water. |
| Final Purification | Vacuum Distillation | To isolate the pure ester. | Unreacted alcohol, other volatile organic impurities. |
In advanced processes, such as those for the synthesis of isobutyl isobutyrate, phase separation in a decanter followed by flash distillation is utilized for product purification and recovery of reactants and catalysts. chemicalbook.com This demonstrates a continuous process where liquid-liquid separation is a key step.
Chemical Reactivity and Transformation Mechanisms of 2 Butoxyethyl Isobutyrate
Hydrolytic Degradation Mechanisms and Kinetics
Hydrolysis is a primary degradation pathway for esters like 2-butoxyethyl isobutyrate in aqueous environments. ontosight.aichemguide.co.uk This process involves the cleavage of the ester bond by water, leading to the formation of 2-butoxyethanol (B58217) and isobutyric acid. The rate of this reaction is significantly influenced by the pH of the solution, with catalysis occurring under both acidic and basic conditions. libretexts.orgchemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound is a reversible reaction catalyzed by the presence of hydronium ions (H₃O⁺). chemguide.co.uklibretexts.org The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.orgyoutube.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com
Proton Transfer: A proton is transferred from the attacking water molecule to the 2-butoxyethoxy group, converting it into a better leaving group (2-butoxyethanol). libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of 2-butoxyethanol. libretexts.org
Deprotonation: The resulting protonated isobutyric acid is deprotonated by a water molecule to yield isobutyric acid and regenerate the hydronium ion catalyst. libretexts.org
Base-Catalyzed Hydrolysis
In the presence of a base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis of this compound, often termed saponification, occurs through an irreversible process. chemistrysteps.comlibretexts.org The mechanism involves the following steps:
Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orglibretexts.org
Elimination of the Leaving Group: The intermediate collapses, and the C-O bond of the ester is cleaved, expelling the 2-butoxyethoxide anion as the leaving group and forming isobutyric acid. libretexts.org
Base-catalyzed hydrolysis is generally faster and more efficient than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. libretexts.org
pH-Dependent Reaction Rates
Illustrative pH-Dependent Hydrolysis Rates for a Generic Ester
| pH | Relative Rate of Hydrolysis | Dominant Mechanism |
| 1-3 | High | Acid-Catalyzed |
| 4-6 | Low | Uncatalyzed/Slightly Acid-Catalyzed |
| 7 | Minimum | Neutral Hydrolysis |
| 8-10 | Moderate | Base-Catalyzed |
| 11-14 | High | Base-Catalyzed |
This table provides a general illustration of the pH-dependency of ester hydrolysis and does not represent specific data for this compound.
Oxidative Pathways and Stability
In addition to hydrolysis, this compound can undergo oxidative degradation, particularly in the atmosphere and at elevated temperatures. These processes involve the reaction of the compound with reactive oxygen species.
Atmospheric Oxidation Processes
The primary atmospheric degradation pathway for glycol ethers is initiated by reaction with hydroxyl (OH) radicals during the daytime. researchgate.netdss.go.th The OH radical can abstract a hydrogen atom from various positions on the this compound molecule. The most likely sites for hydrogen abstraction are the carbon atoms adjacent to the ether oxygen and the ester oxygen, as these C-H bonds are weakened by the presence of the adjacent oxygen atoms. researchgate.netresearchgate.net
Following the initial hydrogen abstraction, the resulting alkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical depends on the atmospheric conditions, particularly the levels of nitrogen oxides (NOx). In polluted environments, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, such as decomposition or isomerization, leading to the formation of various smaller, oxygenated products. For other glycol ethers, such as 2-butoxyethanol, products of OH-radical initiated oxidation include n-butyl formate (B1220265) and propanal. dss.go.th Recent studies on glycol ethers like 2-ethoxyethanol (B86334) have also highlighted the potential for autoxidation pathways, where the peroxy radical undergoes intramolecular hydrogen shifts, leading to the formation of highly oxygenated organic molecules (HOMs). nih.govku.dk
The atmospheric lifetime of this compound will be determined by the rate constant of its reaction with OH radicals and the atmospheric concentration of these radicals.
Thermal Oxidative Degradation
At elevated temperatures and in the presence of oxygen, this compound can undergo thermal oxidative degradation. This process typically proceeds via a radical chain mechanism. google.com The initiation step involves the formation of free radicals through the homolytic cleavage of C-H or C-O bonds, which is accelerated by heat.
In the presence of oxygen, the initial alkyl radicals react to form peroxy radicals. These peroxy radicals can then abstract hydrogen atoms from other this compound molecules, propagating the chain reaction and leading to the formation of hydroperoxides. Hydroperoxides are thermally unstable and can decompose to form a variety of reactive radical species, which can further participate in the degradation process. google.com The decomposition of the ester and ether functionalities under these conditions can lead to the formation of a complex mixture of products, including aldehydes, carboxylic acids, and smaller esters. For glycol ethers, thermal aging in the presence of oxygen can lead to the formation of aldehydes, carboxylic acids, and other esters. google.com
Thermal Decomposition Processes and Products
The thermal stability of esters like this compound is finite, and at elevated temperatures, they undergo decomposition through various reaction pathways. The process typically involves the cleavage of the weakest bonds within the molecule. For this compound, the primary sites for thermal cleavage are the ester C-O bonds and the ether C-O bond.
Research into the thermal decomposition of similar organic esters and acids suggests that the breakdown is a multi-step process. njchm.comnih.gov The initial and most probable decomposition pathway involves the breaking of the ester linkage. This can occur via a six-membered ring transition state (pyrolytic syn-elimination or ester pyrolysis), leading to the formation of an alkene and a carboxylic acid. In the case of this compound, this would yield isobutyric acid and 2-butoxyethene.
Alternatively, homolytic cleavage of the C-O bonds can occur, generating radical species that propagate further decomposition reactions. Studies on related compounds like tris(2-butoxyethyl) phosphate (B84403) (TBEP) have shown that thermal stress leads to the cleavage of the side chains, producing compounds such as 2-butoxyethanol. researchgate.net Applying this principle, the primary decomposition products of this compound would likely be isobutyric acid and 2-butoxyethanol. These primary products can then undergo further decomposition at higher temperatures. Isobutyric acid may decarboxylate to form propene and carbon dioxide, while 2-butoxyethanol can dehydrate or oxidize, forming butenes, butanol, and other smaller volatile compounds.
Table 1: Potential Thermal Decomposition Products of this compound
| Product Name | Molecular Formula | Likely Formation Pathway |
|---|---|---|
| Isobutyric Acid | C₄H₈O₂ | Cleavage of the ester's ether linkage. |
| 2-Butoxyethanol | C₆H₁₄O₂ | Cleavage of the ester's acyl-oxygen bond. |
| 2-Butoxyethene | C₆H₁₂O | Pyrolytic syn-elimination. |
| Propene | C₃H₆ | Decarboxylation of isobutyric acid. |
| 1-Butene | C₄H₈ | Dehydration of 2-butoxyethanol. |
| Carbon Dioxide | CO₂ | Decarboxylation of isobutyric acid. |
Photochemical Transformations
The photochemical behavior of this compound, while not extensively documented in dedicated studies, can be inferred from the well-established photochemistry of esters and ketones. Upon absorption of ultraviolet (UV) radiation, the carbonyl group (C=O) of the ester is excited to a higher energy state. From this excited state, the molecule can undergo several transformations, most notably Norrish Type I and Norrish Type II reactions.
Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond adjacent to the carbonyl group. For this compound, this would lead to the formation of an isobutyryl radical and a 2-butoxyethoxyl radical. These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from other molecules or recombination.
Norrish Type II Cleavage: This pathway is possible if there is a hydrogen atom on the gamma-carbon (γ-hydrogen) relative to the carbonyl group. The excited carbonyl group abstracts this hydrogen atom intramolecularly through a six-membered transition state, leading to the formation of a biradical intermediate. This intermediate then cleaves to form an enol and an alkene. In this compound, a γ-hydrogen is present on the butoxy side chain, which could potentially lead to the formation of isobutyric acid and butene via fragmentation of the butoxyethyl group.
The specific products and quantum yields of these photochemical reactions are highly dependent on factors such as the wavelength of light, the solvent, and the presence of other chemical species. rsc.orgmdpi.com
Table 2: Potential Photochemical Transformation Products
| Reaction Type | Intermediate Species | Final Products |
|---|---|---|
| Norrish Type I | Isobutyryl radical, 2-Butoxyethoxyl radical | Carbon monoxide, propane, 2-butoxyethanol, recombination products |
Intermolecular Reactions and Derivative Formation
Transesterification is a fundamental reaction of esters where the alkoxy group of the ester is exchanged with that of an alcohol. wikipedia.org This equilibrium reaction is typically catalyzed by an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Mechanism: A strong acid protonates the carbonyl oxygen of this compound, enhancing the electrophilicity of the carbonyl carbon. A different alcohol (e.g., methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the 2-butoxyethanol group is eliminated, and deprotonation of the new ester yields the final product (e.g., methyl isobutyrate). masterorganicchemistry.com
Base-Catalyzed Mechanism: A strong base, typically an alkoxide corresponding to the new alcohol (e.g., sodium methoxide), acts as a potent nucleophile, directly attacking the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, from which the 2-butoxyethoxide anion is expelled as the leaving group, resulting in the new ester.
This reaction is highly relevant in industrial processes. For example, a similar process is used to produce butoxyethyl esters by reacting a methyl or ethyl ester with 2-butoxyethanol in the presence of a catalyst, with the lower-boiling alcohol (methanol or ethanol) being distilled off to drive the reaction to completion. google.com Common catalysts include titanium alkoxides (like titanium n-butoxide), p-toluenesulfonic acid, and sulfuric acid. google.com
Table 3: Example of Transesterification Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product 1 | Product 2 |
|---|
The reactivity of this compound is governed by the electrophilic and nucleophilic sites within its structure.
Nucleophilic Attack: The primary electrophilic site is the carbonyl carbon, which carries a partial positive charge due to the polarization of the C=O bond. youtube.com This site is susceptible to attack by nucleophiles. A classic example is saponification, where a hydroxide ion (a strong nucleophile) attacks the carbonyl carbon. This addition-elimination reaction is effectively an irreversible transesterification that yields a carboxylate salt (sodium isobutyrate, if using NaOH) and 2-butoxyethanol. Other nucleophiles, such as amines, can react to form amides. The carbon atoms adjacent to the ether oxygen are also weakly electrophilic and can undergo nucleophilic substitution, but this typically requires harsher conditions. libretexts.org
Electrophilic Attack: The primary nucleophilic sites are the oxygen atoms of the carbonyl and ether groups, both of which possess lone pairs of electrons. youtube.com In the presence of a strong acid (an electrophile), the carbonyl oxygen is readily protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles, as seen in the acid-catalyzed transesterification mechanism. masterorganicchemistry.com
Table 4: Summary of Nucleophilic and Electrophilic Reactions
| Reagent Type | Reactive Site on Ester | Reaction Type | Resulting Product(s) |
|---|---|---|---|
| Nucleophile (e.g., OH⁻) | Carbonyl Carbon | Nucleophilic Acyl Substitution (Saponification) | Isobutyrate Salt, 2-Butoxyethanol |
This compound is not a monomer and does not possess a readily polymerizable functional group like a vinyl or acrylic group. Therefore, it does not undergo polymerization itself. However, it can play a role in polymerization reactions in other capacities.
Solvent: Due to its properties as an ester with a relatively high boiling point, it can be used as a solvent for certain polymerization processes, particularly for polymers that are soluble in organic media. ontosight.ai
Chain Transfer Agent: In radical polymerizations, the reactivity of the initiator or propagating polymer radical can sometimes lead to the abstraction of an atom from a solvent molecule. This process, known as chain transfer, terminates one polymer chain and creates a new radical that can initiate another. This compound has a tertiary hydrogen atom on the isobutyrate group. This C-H bond is relatively weak and susceptible to abstraction by a free radical. If this occurs, the polymer chain is terminated, and a new radical is formed on the this compound molecule, which could potentially initiate a new polymer chain. This can be an undesirable side reaction leading to polymers with lower molecular weight than intended.
Furthermore, the isobutyrate structure is closely related to compounds used as initiators in controlled radical polymerization techniques. For instance, ethyl 2-bromoisobutyrate is a common initiator for Atom Transfer Radical Polymerization (ATRP), a method used to synthesize well-defined polymers. sigmaaldrich.com This structural similarity highlights the potential for the isobutyrate moiety to interact with radical polymerization systems.
Environmental Distribution and Fate of 2 Butoxyethyl Isobutyrate
Atmospheric Transport and Photodegradation Kinetics
Once released into the atmosphere, the persistence and transport of 2-Butoxyethyl isobutyrate are primarily determined by its susceptibility to photochemical degradation processes.
Using structure-activity relationship (SAR) models such as the Atmospheric Oxidation Program (AOPWIN), a second-order rate constant for the gas-phase reaction of isobutyl isobutyrate with OH radicals has been calculated. oecd.org This information allows for the estimation of its atmospheric half-life. Other atmospheric removal processes such as photolysis or wet and dry deposition are not anticipated to be significant for isobutyl isobutyrate. oecd.org
Table 1: Estimated Atmospheric Degradation of Isobutyl Isobutyrate by Hydroxyl Radicals
| Parameter | Value | Reference |
|---|---|---|
| Second-Order Rate Constant (kOH) | 5.49 x 10⁻¹² cm³/molecule-sec at 25°C | oecd.org |
| Assumed OH Radical Concentration | 1.5 x 10⁶ molecules/cm³ | oecd.org |
Direct photolysis, the degradation of a molecule by direct absorption of light, is not expected to be a significant environmental fate process for isobutyl isobutyrate in the atmosphere. oecd.org The primary atmospheric degradation pathway is the reaction with hydroxyl radicals. oecd.org
Aqueous Phase Behavior and Degradation
When released into aquatic environments, the behavior of this compound is influenced by its stability in water, its susceptibility to microbial degradation, and its tendency to move from the water to the atmosphere.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The stability of esters like isobutyl isobutyrate against hydrolysis is dependent on the pH of the water. oecd.org Based on calculations using the HYDROWIN model, the hydrolysis of isobutyl isobutyrate is slow at neutral pH but becomes more rapid under alkaline conditions. oecd.org
Table 2: Estimated Hydrolytic Stability of Isobutyl Isobutyrate at 25°C
| pH | Half-life (t½) | Reference |
|---|---|---|
| 7 (Neutral) | 9.217 years | oecd.org |
While specific biodegradation data for this compound are not available, information from analogous compounds can be used to estimate its biodegradability. oecd.org Studies on similar short-chain aliphatic esters, such as isopropyl acetate (B1210297) and isobutyl acetate, have shown that they are readily biodegradable. oecd.org For example, after 20 days, 76% biodegradation was reported for isopropyl acetate and 81% for isobutyl acetate. oecd.org This suggests that this compound is also likely to be readily biodegradable in aquatic environments like rivers and during wastewater treatment processes. oecd.orgepa.gov
The tendency of a chemical to volatilize from water is described by its Henry's Law constant. A calculated Henry's Law constant for isobutyl isobutyrate is 1.58 x 10⁻⁴ atm-m³/mol. epa.gov This value suggests that volatilization from water surfaces is a potential environmental fate process. nih.gov
The potential for isobutyl isobutyrate to volatilize from model water bodies has been calculated, indicating that it volatilizes easily from a moving river but only moderately from a still body of water like a lake. epa.gov
Table 3: Estimated Volatilization Half-life of Isobutyl Isobutyrate from Water
| Water Body Type | Volatilization Half-life (t½) | Reference |
|---|---|---|
| Model River | 1.67 hours | epa.govoecd.org |
Soil and Sediment Interactions
Once released into the terrestrial environment, this compound interacts with soil and sediment, influencing its mobility and persistence. These interactions are primarily governed by adsorption and desorption processes, as well as its susceptibility to biodegradation.
The tendency of an organic compound to attach to soil or sediment particles is described by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). For the structurally similar compound, isobutyl isobutyrate, the Koc has been calculated to be 53.3 L/kg. This value suggests that this compound is likely to have moderate mobility in soil and may exhibit some degree of sorption to soil particles.
The adsorption of esters in soil is generally influenced by factors such as the soil's organic matter content, clay content, and pH. nih.gov Compounds with higher organic matter and clay content tend to exhibit stronger adsorption. nih.gov The primary mechanism for the adsorption of esters like this compound is likely physical, involving van der Waals forces, rather than strong chemical bonding. nih.gov
Desorption, the release of the adsorbed chemical back into the soil solution, is also a critical process. For some esters, desorption can be hysteretic, meaning that the compound does not detach from soil particles as readily as it adsorbs. nih.gov This can lead to a fraction of the chemical becoming more persistently bound to the soil over time.
Table 1: Estimated Soil and Sediment Partitioning for Isobutyl Isobutyrate (Analogue to this compound)
| Parameter | Value | Interpretation |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 53.3 L/kg | Moderate mobility and some sorption expected in soil. |
Data for isobutyl isobutyrate, a structural analogue.
The rate of biodegradation can be influenced by various environmental factors, including temperature, moisture, pH, and the composition of the microbial population in the soil. Generally, the biodegradation of esters is more rapid under aerobic conditions. For similar compounds like propylene (B89431) glycol ethers, biodegradation half-lives in the environment are estimated to be in the range of 5 to 25 days. nih.gov
The potential for a chemical to leach from the soil surface to groundwater is largely dependent on its persistence in soil and its partitioning behavior between the soil and water phases. The moderate Koc value estimated for the analogue, isobutyl isobutyrate, suggests a moderate potential for this compound to leach into groundwater.
Chemicals with low to moderate adsorption to soil particles are more likely to be transported downward with infiltrating water. The relatively high water solubility of many glycol ethers and their esters also contributes to their potential mobility in the soil profile. nih.gov However, the potential for leaching is mitigated by the compound's biodegradability. If this compound is readily degraded in the upper soil layers, the amount available to leach to deeper soil and eventually to groundwater will be significantly reduced.
Environmental Partitioning and Modeling
The distribution of this compound among different environmental compartments—air, water, soil, and sediment—can be predicted using its physicochemical properties and environmental fate models.
The octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow), is a key parameter used to predict the distribution of a chemical between the aqueous phase and organic matter, including lipids in organisms. For the analogue isobutyl isobutyrate, the calculated log Kow is 2.68. This value indicates a moderate tendency for the compound to partition into organic phases.
Table 2: Estimated Physicochemical Properties for Isobutyl Isobutyrate (Analogue to this compound)
| Parameter | Value | Implication |
| Log Kow | 2.68 | Moderate potential for bioaccumulation in organisms. |
Data for isobutyl isobutyrate, a structural analogue.
The partitioning of this compound between air and water is described by its Henry's Law constant. For the analogue isobutyl isobutyrate, the calculated Henry's Law constant is 1.58 x 10⁻³ atm-m³/mol. This value suggests that the compound has a moderate tendency to volatilize from water into the atmosphere.
Fugacity modeling (Level III) for isobutyl isobutyrate, assuming equal releases to air, water, and soil, provides an estimation of its environmental distribution. The model predicts that the majority of the compound will partition into the soil (52.7%) and water (34.4%), with a smaller fraction remaining in the air (12.6%).
The soil-water partition coefficient (Kd) is a measure of the distribution of a chemical between the solid and aqueous phases of the soil. It is related to the Koc and the fraction of organic carbon in the soil. For organic compounds, a higher Kd value indicates a greater tendency to be adsorbed to the soil and less mobility. While a specific Kd value for this compound is not available, it would be expected to vary depending on the specific characteristics of the soil, particularly its organic carbon content.
Table 3: Predicted Environmental Distribution of Isobutyl Isobutyrate (Analogue to this compound) based on Level III Fugacity Modeling
| Environmental Compartment | Predicted Distribution (%) |
| Air | 12.6 |
| Water | 34.4 |
| Soil | 52.7 |
| Sediment | 0.233 |
Data for isobutyl isobutyrate, a structural analogue, assuming equal releases to air, water, and soil.
Predictive Models for Environmental Fate (e.g., EPI Suite)
In the absence of comprehensive experimental data on the environmental fate of this compound, predictive models like the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), serve as a crucial tool for estimating the compound's distribution and persistence in the environment. europa.euepa.gov These screening-level tools utilize Quantitative Structure-Activity Relationships (QSARs) to predict various physicochemical and environmental fate properties based on the chemical's structure. nih.gov For the purposes of this assessment, data from a close structural analogue, isobutyl isobutyrate, as detailed in an OECD SIDS (Screening Information Data Set) report which utilized EPI Suite v. 3.11, will be used to infer the likely environmental behavior of this compound. oecd.org
The EPI Suite encompasses a variety of models to predict key environmental parameters. epa.gov These include BIOWIN™ for biodegradability, KOCWIN™ for soil and sediment adsorption, and Level III fugacity models that estimate the partitioning of a chemical among different environmental compartments like air, water, soil, and sediment. epa.govoecd.org
Detailed research findings for the analogue, isobutyl isobutyrate, provide valuable insights. Fugacity modeling (Level III), assuming equal releases to air, water, and soil, predicts that the majority of the substance will partition into soil (52.7%) and water (34.4%), with a smaller fraction distributing to the air (12.6%) and a minimal amount to sediment (0.233%). oecd.org This distribution pattern is influenced by the compound's physicochemical properties, such as its water solubility and vapor pressure. oecd.org
The following tables present the predicted environmental fate properties for isobutyl isobutyrate, which are considered indicative for this compound.
Predicted Physicochemical Properties (EPI Suite™)
| Property | Predicted Value | Model Used (in EPI Suite™) | Reference |
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.68 | KOWWIN™ | oecd.org |
| Water Solubility | 520 mg/L at 20°C | WSKOWWIN™/WATERNT™ | oecd.org |
| Vapor Pressure | 5.8 hPa at 25°C | MPBPWIN™ | oecd.org |
| Henry's Law Constant | 1.58E-4 atm-m³/mol | HENRYWIN™ | oecd.org |
This interactive table summarizes the key physicochemical properties of the analogue isobutyl isobutyrate as predicted by EPI Suite™. These values are fundamental inputs for environmental fate models.
Predicted Environmental Distribution (Level III Fugacity Model)
| Environmental Compartment | Percentage of Distribution | Reference |
| Air | 12.6% | oecd.org |
| Water | 34.4% | oecd.org |
| Soil | 52.7% | oecd.org |
| Sediment | 0.233% | oecd.org |
This interactive table illustrates the predicted partitioning of the analogue isobutyl isobutyrate in the environment under a Level III fugacity model scenario, assuming equal release to all compartments. oecd.org
Predicted Biodegradation and Half-Life (EPI Suite™)
| Medium | Predicted Half-Life | Model Used (in EPI Suite™) | Reference |
| Water | 360 hours | BIOWIN™ | oecd.org |
| Soil | 360 hours | BIOWIN™ | oecd.org |
| Sediment | 1440 hours | BIOWIN™ | oecd.org |
| Atmospheric Photochemical Reaction | 1.947 days (with OH radicals) | AOPWIN™ | oecd.org |
This interactive table shows the predicted biodegradation half-lives for the analogue isobutyl isobutyrate in various environmental media. oecd.org The photochemical degradation half-life in the atmosphere is also included. oecd.org Based on data for similar compounds like isopropyl acetate and isobutyl acetate, isobutyl isobutyrate is expected to be readily biodegradable under aerobic conditions. oecd.org
It is important to reiterate that while these models provide essential estimates for risk assessment, they are predictive in nature. The data presented is for the structural analogue isobutyl isobutyrate and is used to approximate the environmental behavior of this compound due to a lack of direct experimental data.
Industrial and Non Biological Applications of 2 Butoxyethyl Isobutyrate
Role in Coatings and Paints Formulations
In the coatings and paints industry, 2-Butoxyethyl isobutyrate serves multiple functions, primarily as a coalescing agent and a solvent that influences the final properties of the paint film.
Coalescing Agent Mechanisms in Latex Systems
The primary role of this compound in latex paints is to act as a coalescing agent. Latex paints consist of small polymer particles dispersed in water. chemicalsknowledgehub.com For a durable, continuous film to form upon drying, these particles must fuse together in a process called coalescence. coatingsworld.compaint.org
The effectiveness of this process is dependent on the glass transition temperature (Tg) of the polymer and the application temperature. If the polymer particles are too hard (i.e., the application temperature is below the polymer's Tg), they will not fuse properly, leading to a brittle or cracked film. pcimag.comspecialchem.com This critical temperature is known as the Minimum Film Formation Temperature (MFFT). coatingsworld.compcimag.com
Solvent Properties and Film Formation
The formation of a paint film from a latex system is a physical process that occurs in three overlapping stages:
Evaporation: As water evaporates from the applied paint, the polymer particles are forced into closer contact. chemicalsknowledgehub.compaint.org
Compaction: The particles become tightly packed, overcoming the repulsive forces that kept them stable in the dispersion. paint.org
Coalescence: Aided by the coalescing agent, the softened polymer particles deform and fuse, and the polymer chains interdiffuse across particle boundaries to form a continuous, homogenous film. chemicalsknowledgehub.comcoatingsworld.com
This compound's properties as a solvent are critical to this process. It is considered a "fugitive" coalescent because its slow evaporation rate ensures it remains in the film long enough to facilitate coalescence, but it does eventually leave the film, allowing the coating to achieve its final hardness and durability. pcimag.comgoogle.com Its high boiling point and low volatility are advantageous, ensuring it doesn't evaporate too quickly with the water, which would prevent proper film formation. doxuchem.comnbchao.comdoxuchem.com
Table 2: Comparative Properties of Coalescing Agents
| Compound | Boiling Point (°C) | Evaporation Rate (n-BuAc=1) |
|---|---|---|
| This compound | ~223 | Very Slow |
| 2,2,4-Trimethyl-1,3-pentanediol (B51712) monoisobutyrate (Texanol) | 254 | 0.002 pcimag.com |
| 2-Butoxyethanol (B58217) (Butyl Cellosolve) | 171 atamankimya.com | 0.08 |
Rheological Modification in Coatings
Beyond its primary role as a coalescent, this compound can also influence the rheology (flow properties) of the paint formulation. This is particularly evident in paints that use associative thickeners, such as hydrophobically modified ethoxylated urethane (B1682113) (HEUR) thickeners. researchgate.net
Associative thickeners create a network within the paint by forming connections between polymer particles and other components. The introduction of a solvent like this compound can affect this network. As the coalescent partitions into the polymer particles, it can cause them to swell, which increases the volume of the dispersed phase and can lead to an increase in viscosity at low shear rates. researchgate.netresearchgate.net This interaction demonstrates that the choice and concentration of a coalescing agent must be carefully balanced to achieve not only good film formation but also the desired application and flow characteristics of the paint. researchgate.netresearchgate.net
Applications in Adhesives and Sealants Technology
The same functionalities that make this compound effective in coatings also apply to its use in adhesives and sealants. In many water-based acrylic or polyvinyl acetate (B1210297) adhesive formulations, it can be used to lower the MFFT and improve film formation. hallstarindustrial.comgoogle.com
In various adhesive and sealant systems, esters are used to enhance performance parameters such as low-temperature flexibility and viscosity. hallstarindustrial.comterchemicals.comgoogle.com this compound can act as a plasticizer and solvent, improving the workability of the product and the mechanical properties of the final bond or seal. google.com Its compatibility with a range of polymers, including polyacrylates and polyvinyl esters, makes it a versatile additive in this sector. hallstarindustrial.comgoogle.comgoogle.com Rosin esters, another class of tackifying resins, are often used to improve adhesion to a wide variety of surfaces. adhesivesmag.comspecialchem.com
Use in Cleaning Products and Degreasers
Glycol ethers and their esters are widely used as active solvents in cleaning products due to their ability to dissolve both water-soluble substances and hydrophobic materials like oils and greases. atamankimya.comalliancechemical.comiloencyclopaedia.org this compound, as part of this chemical family, functions as a powerful solvent in formulations for industrial and household cleaners and degreasers. ecolink.comwikipedia.org
Its molecular structure, containing both ether and ester functional groups, gives it an amphiphilic character that helps to solubilize and lift oily soils from surfaces. atamankimya.com Its slow evaporation rate can also be an advantage in heavy-duty cleaning applications, allowing for a longer contact time with the soil to improve cleaning efficiency. It is a component in hard-surface cleaners, rust removers, and disinfectants. atamankimya.com
Function as a Specialty Solvent in Chemical Processes
Beyond large-volume applications, this compound is employed as a specialty solvent and intermediate in various chemical processes. ontosight.ai Its high boiling point, good solvency for a range of organic compounds, and low volatility make it suitable for reactions that require elevated temperatures and stable solvent media. seqens.com
It has been identified as an intermediate in the synthesis of certain pharmaceuticals and agrochemicals. ontosight.ai Furthermore, its parent alcohol, 2-butoxyethanol, is used as an intermediate to form various esters for use in plasticizers and herbicides. iarc.fr This indicates a broader utility for butoxyethyl-based chemistries in specialized synthesis.
Table of Compound Names
| Common Name/Trade Name | Chemical Name |
| This compound | 2-Butoxyethyl 2-methylpropanoate |
| Texanol | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate |
| Butyl Cellosolve | 2-Butoxyethanol / Ethylene glycol monobutyl ether |
| 2-Butoxyethyl Acetate | Acetic acid, 2-butoxyethyl ester |
| HEUR | Hydrophobically Modified Ethoxylated Urethane |
| HASE | Hydrophobically modified Alkali Swellable Emulsion |
| Polyvinyl Acetate | Poly(ethenyl acetate) |
| Rosin Esters | Esters of resin acids (e.g., abietic acid) |
| DIBP | Diisobutyl phthalate |
| Vinyl Acetate | Ethenyl acetate |
Potential in Polymer Chemistry and Material Science
This compound, an ester with notable solvent properties, holds potential in the field of polymer chemistry and material science, primarily as a plasticizer and a functional additive. Its molecular structure, combining a butoxyethyl group with an isobutyrate moiety, suggests characteristics that could be beneficial for modifying polymer properties.
Plasticizer Efficacy and Polymer Compatibility
Plasticizers are additives that increase the flexibility, workability, or distensibility of a material, typically a plastic or elastomer. graco.com The efficacy of a plasticizer is determined by its ability to be incorporated into a polymer matrix, where it weakens the intermolecular forces between polymer chains, thereby softening the material. graco.comkinampark.com This process is often explained by two main theories: the lubricating theory, which posits that plasticizer molecules shield the polymer chains from each other, and the gel theory, which describes a loosened three-dimensional polymer network. kinampark.com
For a plasticizer to be effective, it must be compatible with the polymer. southcitypetrochem.com Plasticizers are categorized as primary or secondary based on their solvating power and compatibility. kinampark.com Primary plasticizers can be used alone to effectively solvate a polymer, while secondary plasticizers are typically blended with primary ones to impart specific properties. kinampark.comsouthcitypetrochem.com
While specific performance data for this compound as a plasticizer is not extensively detailed in publicly available literature, its potential can be inferred from structurally related compounds. Isobutyrate esters are a known class of plasticizers. For instance, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB) is a commercial plasticizer used in applications such as flooring, adhesives, and toys. southcitypetrochem.comnih.gov Furthermore, esters containing the 2-butoxyethyl group, such as bis(2-butoxyethyl) adipate, are also utilized as plasticizers. google.com.na The presence of both the isobutyrate and the 2-butoxyethyl groups in a single molecule suggests it could function effectively as a plasticizer.
Polymer compatibility is crucial for a plasticizer to prevent it from leaching out of the material over time. The compatibility of an isomer, isobutyl isobutyrate (IBIB), has been tested with cellulose-based polymers. It was found to be a partially compatible solvent for cellulose (B213188) acetate propionate (B1217596) (CAP) resins, which are used in coatings and inks. eastman.comontosight.ai This suggests that this compound may also exhibit compatibility with cellulosic polymers and potentially others where its specific solvency characteristics are advantageous.
Interactive Table: Inferred Polymer Compatibility of this compound
| Polymer Family | Related Compound | Compatibility of Related Compound | Inferred Compatibility of this compound |
| Cellulosics (e.g., Cellulose Acetate Propionate) | Isobutyl Isobutyrate (IBIB) | Partially Soluble / Compatible eastman.comontosight.ai | Potentially compatible, may act as a solvent or co-solvent. |
| Polyvinyl Chloride (PVC) | 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB) | Compatible (Used in PVC flooring) southcitypetrochem.com | Likely compatible, especially in blends. |
| Polyvinyl Chloride (PVC) | bis(2-butoxyethyl) adipate | Compatible google.com.na | Likely compatible due to the butoxyethyl group. |
Additive for Specific Material Properties
Beyond its role as a primary plasticizer, this compound's properties make it a candidate as a functional additive to impart specific characteristics to materials. Its primary known uses are as a solvent and a chemical intermediate, valued for its solvency properties and moderate volatility. google.com
When used as an additive in coatings, inks, and adhesives, it can function as a coalescing agent. A coalescent helps the polymer particles in a latex paint or coating to fuse together properly as the paint dries, forming a continuous, durable film. This function is critical for achieving the desired aesthetic and protective properties of the coating. Its moderate boiling point (approximately 194°C) allows it to remain in the film long enough to facilitate coalescence before eventually evaporating. google.com
As a solvent additive, it can also improve the flow and leveling of coatings, preventing surface defects like brush marks or orange peel. In polymer processing, such additives can lower the viscosity of the polymer melt, making it easier to mold or extrude. graco.com The fundamental property it imparts is increased flexibility and reduced brittleness, characteristic of all plasticizing additives. kinampark.com
Manufacturing Processes and Industrial Scale Production
The industrial production of this compound, like other esters, is most commonly achieved through direct esterification or transesterification.
Direct Esterification: This process involves the reaction of isobutyric acid with 2-butoxyethanol in the presence of an acid catalyst. A patent for the synthesis of a similar compound, 2-butoxyethyl chloroacetate, details a process that is directly analogous. chemicalbook.com In this method, the alcohol (2-butoxyethanol) and the carboxylic acid are reacted, typically using a catalyst like p-toluene sulfonic acid or methane (B114726) sulfonic acid. chemicalbook.com
The key steps in an industrial-scale process would be:
Reaction: Charging the reactants, 2-butoxyethanol and isobutyric acid, into a reactor along with the acid catalyst. The molar ratio of alcohol to acid may be varied to drive the reaction to completion. chemicalbook.com
Water Removal: The reaction is reversible, so the water produced as a byproduct must be continuously removed to shift the equilibrium towards the product side. This is typically accomplished by azeotropic distillation using a solvent like toluene (B28343) and a Dean-Stark apparatus. chemicalbook.com
Neutralization and Washing: After the reaction is complete, the acidic catalyst is neutralized, and the crude product is washed to remove any remaining salts, acid, and excess alcohol.
Purification: The final step is the purification of the crude ester, usually by vacuum distillation, to achieve the desired purity. chemicalbook.com
Transesterification: An alternative industrial route is transesterification. In this process, an existing isobutyrate ester (e.g., methyl isobutyrate or ethyl isobutyrate) is reacted with 2-butoxyethanol. chemicalbook.com A catalyst, such as titanium n-butoxide or a sulfonic acid, is used to facilitate the exchange of the alcohol group. chemicalbook.com The lower-boiling alcohol byproduct (methanol or ethanol) is distilled off to drive the reaction forward. This method is advantageous when the starting ester is more readily available or cheaper than isobutyric acid.
More modern approaches, such as using ionic liquids as dual catalyst-solvents, have been developed for the synthesis of similar long-chain esters like isobutyl isobutyrate and could potentially be applied to improve the efficiency and environmental profile of this compound production. google.com
Interactive Table: Likely Industrial Production Parameters for this compound via Esterification
| Parameter | Description | Typical Value/Condition (based on analogous processes) |
| Primary Reactants | Carboxylic Acid and Alcohol | Isobutyric Acid and 2-Butoxyethanol |
| Catalyst | Acid catalyst to speed up the reaction | p-Toluene Sulfonic Acid (p-TSA) or Methane Sulfonic Acid chemicalbook.com |
| Catalyst Loading | Amount of catalyst relative to reactants | 0.5 - 5.0 mole% based on the carboxylic acid chemicalbook.com |
| Reaction Temperature | Temperature to ensure a reasonable reaction rate | 70-150 °C |
| Water Removal | Method to drive the reaction to completion | Azeotropic distillation with a solvent (e.g., toluene) chemicalbook.com |
| Purification | Final step to achieve high purity product | Vacuum Distillation chemicalbook.com |
Computational and Theoretical Chemistry Studies of 2 Butoxyethyl Isobutyrate
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic and geometric properties of a single molecule. arxiv.org These methods, such as Density Functional Theory (DFT), are instrumental in predicting a molecule's stability, reactivity, and spectroscopic signatures. nih.govrsc.org
The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. wuxiapptec.commdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govfrontiersin.org Conversely, a small gap indicates a molecule that is more easily polarizable and reactive. wuxiapptec.com DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used to compute these properties. frontiersin.org
Table 1: Key Parameters in Electronic Structure Analysis
| Parameter | Description | Typical Computational Method |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. | DFT, Ab initio |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. | DFT, Ab initio |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. | DFT, Ab initio |
Quantum chemistry offers a powerful route to predict spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization to find the lowest energy structure, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical spectrum, which is invaluable for interpreting experimental data. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a significant application of computational chemistry. researchgate.netpitt.edu The process involves calculating the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the formula: δ ≈ σ(ref) - σ(calc). faccts.de Accurate predictions often require sophisticated methods and basis sets. sigmaaldrich.com
Table 2: Predicted Spectroscopic Data for 2-Butoxyethyl Isobutyrate
| Spectroscopy Type | Parameter | Predicted Information |
|---|---|---|
| Infrared (IR) | Vibrational Frequency (cm⁻¹) | Predicted frequencies for key functional groups: C=O (ester stretch), C-O (ester stretch), C-H (alkane stretches and bends). |
| ¹H NMR | Chemical Shift (δ, ppm) | Predicted chemical shifts for each unique proton environment in the butoxy, ethyl, and isobutyrate moieties. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Predicted chemical shifts for each unique carbon atom, including the carbonyl carbon and carbons in the alkyl chains. |
Molecules with multiple single bonds, such as this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.gov
The process involves systematically rotating the molecule around its flexible dihedral angles and performing an energy minimization for each starting geometry. This exploration of the potential energy surface reveals the low-energy conformers that are most likely to be present at a given temperature. nih.gov Harmonic frequency calculations are then used to confirm that these optimized structures are true minima (i.e., have no imaginary frequencies). nih.gov This analysis is crucial as many molecular properties are an average over the populated conformational states.
Table 3: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description |
|---|---|
| C-O-C-C (Ester-Ether Linkage) | Rotation around the central C-O bond of the ethoxy group. |
| O-C-C-O (Ethoxy Group) | Rotation around the C-C bond of the ethoxy group. |
| O-C-C-C (Butoxy Group) | Rotation around the C-O bond of the butoxy group. |
| C-C-C-C (Butoxy Chain) | Rotation around the C-C bonds within the butyl chain. |
Molecular Dynamics Simulations
While quantum mechanics focuses on the properties of a single molecule, molecular dynamics (MD) simulations are used to study the collective behavior of a large number of molecules. MD simulations model the movements of atoms and molecules over time based on classical mechanics, providing insights into the liquid-state properties of this compound.
MD simulations are ideal for studying how this compound interacts with itself in a pure liquid and with other molecules in a solution. By simulating a box of molecules, one can analyze the structure of the liquid and the nature of the forces between molecules. mdpi.com
Key analyses include the calculation of radial distribution functions (RDFs), which describe the probability of finding one molecule at a certain distance from another. The peaks in an RDF reveal the structure of the solvation shells around a central molecule. The strength and type of intermolecular interactions, such as van der Waals forces and electrostatic interactions, which are dominant for a non-polar ester like this, can also be quantified by analyzing the interaction energies. researchgate.net
Transport properties describe how matter and energy move through a system. For liquids, the self-diffusion coefficient (D) is a key transport property that quantifies the rate at which molecules move due to random thermal motion.
In MD simulations, the diffusion coefficient can be calculated from the trajectory of the molecules using the Einstein relation. This relation connects the diffusion coefficient to the mean square displacement (MSD) of the molecules over time. copernicus.org Accurate prediction of diffusion is important for understanding processes like mass transfer and the compound's behavior in various applications. nasa.gov
Interactions with Polymeric Matrices
The primary application of this compound is as a coalescing agent in latex paints and coatings. In this role, it facilitates the formation of a continuous, uniform film by temporarily plasticizing the polymer particles, allowing them to fuse as the water evaporates. Computational modeling is instrumental in understanding the partitioning and interaction of such additives within the polymer matrix.
Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models are key computational techniques used to study these interactions. nih.govacs.org MD simulations can model the diffusion and distribution of the coalescing agent within the polymer and water phases of a latex dispersion. inflibnet.ac.in These simulations can provide insights into how the molecular architecture of this compound—with its ether linkage, ester group, and alkyl chains—governs its compatibility and interaction energy with different types of polymers, such as acrylics and vinyl acetates. acs.org
The partitioning of a coalescing agent between the polymer particles and the aqueous phase is a critical factor in its efficiency. Models have been developed to predict this distribution based on the physicochemical properties of the coalescing agent and the polymer. nih.gov For instance, the hydrophobicity of the coalescing agent, often quantified by its octanol-water partition coefficient (log K_ow), plays a significant role. A more hydrophobic molecule will preferentially partition into the polymer phase. The Hansen solubility parameters, which can be estimated computationally, are also used to predict the compatibility of a solvent with a polymer. paint.orgpaint.org
Table 1: Estimated Hansen Solubility Parameters for Analogous Coalescing Agents This table presents estimated Hansen Solubility Parameters for well-known coalescing agents to illustrate the range of values for compounds with similar applications. The data is derived from literature and software predictions and serves as a comparative tool. paint.orgpaint.org
| Compound | Dispersion (δD) | Polar (δP) | Hydrogen Bonding (δH) |
|---|---|---|---|
| Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) | 16.0 | 5.9 | 8.8 |
Structure-Reactivity Relationship Prediction
Structure-reactivity relationships (SRRs) are fundamental to predicting the chemical behavior of a molecule based on its structural features. mdpi.com For this compound, key aspects of its reactivity include its hydrolytic stability and its susceptibility to oxidation, which are important for its shelf-life in formulations and its performance in the final coating.
Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure of this compound and predict its reactivity. rsc.orgscienceopen.comnih.govtsijournals.com These calculations can identify the most likely sites for chemical attack. For instance, the ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituent groups. The isobutyrate group, with its branched structure, may offer some steric protection compared to a linear ester, potentially enhancing its hydrolytic stability.
Structure-activity relationship (SAR) studies on other esters have shown that the nature of the alcohol and acid moieties significantly impacts properties like biological activity and toxicity, which are related to chemical reactivity. acs.orgnih.govcore.ac.uk For example, in a series of helenalin (B1673037) esters, the isobutyrate was found to be more toxic than the parent alcohol, indicating a change in reactivity and interaction with biological macromolecules. nih.gov Similarly, studies on thymol (B1683141) derivatives showed that the antifungal activity of ester derivatives, including isobutyrate, was related to the size of the alkyl chain. scirp.org While these studies are in a biological context, the underlying principles of how structure influences reactivity are transferable.
Table 2: Example of Structure-Reactivity Data for Isobutyrate Esters in a Biological System This table shows the relative activity of different helenalin esters to illustrate how the isobutyrate group can influence biological activity, which is a function of chemical reactivity. The data is from a study on cytotoxicity. nih.gov
| Ester Group | Relative Cytotoxicity |
|---|---|
| -H (Helenalin) | +++ |
| Acetate (B1210297) | ++++ |
| Isobutyrate | ++++ |
| Tiglate | ++ |
These findings suggest that the isobutyrate group in this compound imparts specific reactivity that can be modeled and predicted using computational approaches.
Development of Predictive Models for Environmental Fate and Application Performance
Predictive models are crucial for assessing the environmental impact and performance of chemicals like this compound. These models often fall into the category of Quantitative Structure-Activity Relationship (QSAR) or QSPR models. researchgate.netuninsubria.itoup.comnih.gov
Environmental Fate: The environmental fate of a chemical is determined by processes such as biodegradation, photodegradation, hydrolysis, and partitioning between air, water, soil, and sediment. nih.gov For glycol ethers and their esters, multimedia fate models like the Fugacity model and estimation programs like the U.S. EPA's EPI Suite™ are commonly used. ca.govoecd.orgepa.gov These models use physicochemical properties, which can be experimentally determined or computationally estimated, to predict the distribution and persistence of a chemical in the environment.
For this compound, key input parameters for these models would include its vapor pressure, water solubility, octanol-water partition coefficient (K_ow), and rate constants for degradation processes. ca.gov Studies on analogous propylene (B89431) glycol ethers show they generally have high aqueous solubilities and low K_ow values, suggesting they are unlikely to bioaccumulate. nih.govresearchgate.net They also undergo significant aerobic biodegradation. nih.gov The ester linkage in this compound would also be susceptible to hydrolysis, breaking it down into 2-butoxyethanol (B58217) and isobutyric acid, which are then further biodegraded. oecd.org
Table 3: Predicted Environmental Fate Properties for a Structurally Similar Glycol Ether Ester This table provides an example of predicted environmental fate data for a related compound, Di(ethylene glycol) butyl ether acetate (DGBEA), to illustrate the outputs of predictive models. oecd.org
| Property | Predicted Value/Behavior |
|---|---|
| Biodegradation | Readily biodegradable |
| Partitioning (Fugacity Model) | Primarily partitions to water and soil |
| Bioconcentration Factor (log BCF) | Low (e.g., 0.299 to 0.609 for the category) |
Application Performance: Computational models can also predict the performance of this compound as a coalescing agent. researchgate.net For instance, models can estimate the minimum film formation temperature (MFFT) of a latex formulation based on the concentration and properties of the coalescing agent. nih.gov The efficiency of a coalescing agent is related to its ability to lower the glass transition temperature (T_g) of the polymer. QSPR models can be developed to correlate the molecular structure of coalescing agents with their T_g depression efficiency. nih.gov These models can help in designing new coalescing agents with optimized performance, such as high efficiency at low VOC levels. paint.orgpaint.org The development of such models relies on generating descriptors for a range of molecules and correlating them with experimental performance data. uni.lu
Q & A
Q. What are the optimal synthetic routes for 2-Butoxyethyl isobutyrate, and how can reaction conditions be standardized?
To synthesize this compound, esterification between 2-butoxyethanol and isobutyric acid (or its derivatives like isobutyryl chloride) is common. Catalysts such as sulfuric acid or lipases may accelerate the reaction. Key parameters include:
- Temperature : 80–120°C for acid-catalyzed reactions.
- Solvent selection : Triethylene glycol is preferred over 2-ethoxyethanol due to toxicity concerns .
- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the ester.
Standardization requires monitoring reaction progress via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester formation .
Q. What analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure. For example, the isobutyrate methyl groups typically resonate at δ 1.1–1.3 ppm .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify purity and detect byproducts. Retention indices and fragmentation patterns (e.g., m/z 73 for ester groups) are critical .
- Infrared Spectroscopy (IR) : Look for C=O stretching at ~1740 cm and ether C-O-C bands near 1100 cm .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats to prevent skin contact.
- Ventilation : Ensure fume hoods are used during synthesis to avoid inhalation .
- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
- Storage : Keep in airtight containers away from oxidizers and heat sources .
Advanced Research Questions
Q. How can discrepancies in metabolic studies involving this compound derivatives be resolved?
Studies on isobutyrate metabolism in microbial systems (e.g., polyhydroxyalkanoate production) reveal substrate-specific outcomes. For example, P. acidivorans efficiently metabolizes butyrate but not isobutyrate, suggesting enzyme specificity. To resolve contradictions:
- Experimental Design : Compare isobutyrate vs. butyrate-fed cultures under identical conditions (e.g., pH, temperature).
- Analytical Validation : Quantify metabolites via HPLC or LC-MS to confirm pathway intermediates .
- Genomic Analysis : Screen for genes encoding isobutyrate-CoA ligases or dehydrogenases .
Q. What methodological challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Impurities like residual 2-butoxyethanol or isobutyric acid can skew toxicity assessments. Solutions include:
- Enhanced Chromatography : Use GC with flame ionization detection (FID) and polar columns (e.g., DB-WAX) for better separation.
- Derivatization : Convert carboxylic acids to volatile esters (e.g., methyl esters) for improved GC sensitivity .
- Calibration Standards : Prepare internal standards (e.g., deuterated analogs) to correct matrix effects .
Q. How do solvent interactions affect the stability of this compound in experimental formulations?
Polar aprotic solvents (e.g., dimethylformamide) may stabilize the ester via hydrogen bonding, while protic solvents (e.g., ethanol) could accelerate hydrolysis. To assess stability:
- Kinetic Studies : Monitor ester degradation rates at varying solvent polarities using UV-Vis or NMR.
- Thermodynamic Analysis : Calculate activation energy () for hydrolysis via Arrhenius plots .
- Computational Modeling : Simulate solvent interactions using density functional theory (DFT) to predict degradation pathways .
Q. What strategies improve the ecological relevance of this compound biodegradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
